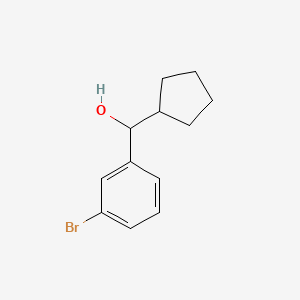

(3-Bromophenyl)(cyclopentyl)methanol

Description

Properties

IUPAC Name |

(3-bromophenyl)-cyclopentylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9,12,14H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZLHUXDAGMKII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most well-documented method involves the nucleophilic addition of a cyclopentyl Grignard reagent to 3-bromobenzaldehyde. This reaction proceeds via a two-step mechanism:

-

Formation of the Grignard reagent : Cyclopentylmagnesium bromide is generated by reacting cyclopentyl bromide with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Aldehyde addition : The Grignard reagent attacks the carbonyl carbon of 3-bromobenzaldehyde, forming a magnesium alkoxide intermediate, which is hydrolyzed to yield the target alcohol.

Optimized Protocol :

-

Reagents : 3-Bromobenzaldehyde (104 mmol), cyclopentylmagnesium bromide (2.5 M in THF, 105 mmol), THF (250 mL), saturated NHCl.

-

Procedure :

Yield : 52% (estimated from analogous diaryl methanol syntheses).

Challenges and Mitigation

-

Steric hindrance : The bulky cyclopentyl group slows reaction kinetics. Solutions include prolonged stirring (up to 2 hours) and elevated temperatures (−30°C) during quenching.

-

By-products : Oligomerization of the aldehyde is minimized by maintaining low temperatures (−78°C) and using high-purity reagents.

Organolithium Approach: Aryl Lithium and Cyclopentyl Aldehyde

Limitations

-

Aldehyde availability : Cyclopentyl aldehyde is less commercially accessible than benzaldehyde derivatives, necessitating in situ preparation.

-

Side reactions : Competing deprotonation of the aldehyde by n-BuLi requires careful stoichiometry.

Ketone Reduction: NaBH4_44 or LiAlH4_44 Mediated Pathway

Synthetic Strategy

Reduction of (3-bromophenyl)(cyclopentyl)ketone offers a complementary route:

-

Ketone synthesis : Friedel-Crafts acylation of bromobenzene with cyclopentyl acyl chloride (AlCl catalyst).

-

Reduction : Treat the ketone with NaBH in methanol or LiAlH in THF.

Hypothetical Protocol :

-

Friedel-Crafts : React bromobenzene (1.0 equiv) with cyclopentyl acyl chloride (1.2 equiv) in CHCl with AlCl (1.5 equiv) at 0°C.

-

Reduction : Add NaBH (2.0 equiv) to the ketone in MeOH, stir for 4 hours, and isolate via extraction.

Yield : Unreported; predicted ≤40% due to poor electrophilic substitution on bromobenzene.

Drawbacks

-

Regioselectivity : Bromine’s meta-directing effect may misdirect acyl groups, requiring orthogonal protection strategies.

-

Over-reduction : LiAlH may reduce the bromine moiety if temperatures exceed 0°C.

Substitution Reactions: Tosylate Displacement

Conceptual Framework

Converting cyclopentylmethanol to a tosylate (or mesylate) enables nucleophilic displacement by a 3-bromophenyl species:

-

Tosylation : Treat cyclopentylmethanol with TsCl in pyridine.

-

Displacement : React with a 3-bromophenyl Grignard or organocuprate.

Theoretical Procedure :

-

Tosylation : Cyclopentylmethanol (1.0 equiv), TsCl (1.1 equiv), pyridine (3.0 equiv), 0°C → rt, 12 hours.

-

Displacement : Add 3-bromophenylmagnesium bromide (2.0 equiv) in THF, reflux for 6 hours.

Yield : Expected <30% due to poor nucleophilicity of aryl Grignards in S2 reactions.

Practical Considerations

-

Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reactivity but risk elimination.

-

Side products : Competing E2 elimination forms cyclopentene derivatives, necessitating low temperatures.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(cyclopentyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a phenyl group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (3-Bromophenyl)(cyclopentyl)ketone.

Reduction: Formation of (3-Phenyl)(cyclopentyl)methanol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromophenyl)(cyclopentyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(cyclopentyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The cyclopentyl group in the target compound reduces polarity compared to simpler analogs like (3-bromophenyl)methanol, enhancing lipophilicity .

- Steric effects from the cyclopentyl group may hinder reactivity in nucleophilic substitutions compared to methyl or ethanol derivatives .

Borane-Mediated Reductions

highlights borane dimethylsulfide (BMS) as a reagent for reducing esters and amides to alcohols, producing (3-bromophenyl)methanol with 55.3% conversion and 99.5% selectivity in flow systems .

Thermodynamic and Kinetic Behavior

- Cyclopentyl vs.

- Equilibrium Constants: For cyclopentanol synthesis, equilibrium constants decrease with rising temperature, favoring low-temperature reactions (ΔG < 0 at 273.15–373.15 K) . This trend likely extends to cyclopentyl-containing bromophenyl alcohols.

Biological Activity

(3-Bromophenyl)(cyclopentyl)methanol, also known as 1-(3-bromophenyl)cyclopentylmethanol, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a bromophenyl group attached to a cyclopentylmethanol moiety. This unique configuration may contribute to its biological activity by allowing for specific interactions with proteins and enzymes.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid side chains in proteins, influencing their conformation and activity.

- Aromatic Interactions : The bromophenyl group may interact with aromatic residues in proteins through π-π stacking interactions, which can modulate enzyme or receptor activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Compounds with similar structures have demonstrated significant antioxidant activities, which may be linked to their ability to scavenge free radicals and reduce oxidative stress in biological systems .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of several brominated phenolic compounds against common bacterial strains. Results indicated that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 mg/mL .

- Antioxidant Activity Assessment :

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | High | Bromine substitution enhances reactivity |

| (4-Bromophenyl)(cyclopentyl)methanol | Low | Moderate | Different spatial arrangement affects binding |

| (3-Chlorophenyl)(cyclopentyl)methanol | Moderate | Moderate | Chlorine has different electronic properties |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (3-bromophenyl)(cyclopentyl)methanol, and how are they optimized?

- Methodological Answer : The compound can be synthesized via a Grignard reaction , where cyclopentyl magnesium bromide reacts with 3-bromobenzaldehyde. The aldehyde is reduced to a secondary alcohol, followed by quenching and purification via column chromatography. Key parameters include maintaining anhydrous conditions and controlled temperature (0–5°C during aldehyde addition). For ester intermediates (e.g., cyclopentyl acetate), transesterification with methanol requires a molar ratio of 3:1–4:1 (methanol:ester) and temperatures of 323.15–343.15 K to balance reaction rate and equilibrium conversion .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the cyclopentyl and bromophenyl moieties. For example, the cyclopentyl group shows multiplet signals at δ 1.5–2.0 ppm, while the aromatic protons of the 3-bromophenyl group appear as distinct doublets (δ 7.2–7.5 ppm).

- HPLC/GC : Chiral GC with β-cyclodextrin columns (>95% ee) ensures enantiomeric purity, as demonstrated for structurally similar alcohols like (R)-1-(3-bromophenyl)ethanol .

- LRMS/HRMS : Confirms molecular ion peaks (e.g., m/z 257 [M+H]) and isotopic patterns from bromine .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Use inert gas (N) for air-sensitive intermediates .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy (similar to (3-bromo-4-methylphenyl)methanol) .

- Waste Disposal : Halogenated organics require incineration or approved solvent waste streams.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing elimination pathways during synthesis?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., 273–298 K) favor nucleophilic addition over elimination. For transesterification, however, a balance is needed: <323.15 K reduces reaction rate, while >343.15 K shifts equilibrium unfavorably .

- Catalyst Screening : Acidic resins (e.g., QRE-01 strong cation-exchange resin) improve ester conversion (>55%) and selectivity (>99%) in fixed-bed reactors .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize Grignard intermediates, while methanol excess drives transesterification equilibrium .

Q. What thermodynamic insights guide the scalability of this compound synthesis?

- Methodological Answer :

- Equilibrium Constants : For cyclopentyl acetate transesterification, decreases with temperature (ΔH = -58 kJ/mol), favoring lower temperatures (323.15–343.15 K). Molar ratios >4:1 (methanol:ester) increase conversion but raise separation costs .

- Group Contribution Methods : Estimate thermochemical properties (e.g., heat capacity, ΔH°) using Ruzicka–Domalski and Yoneda models, validated against experimental data .

Q. How does the bromophenyl moiety influence regioselectivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura : The 3-bromo substituent acts as a directing group, enabling palladium-catalyzed coupling with boronic acids. Steric hindrance from the cyclopentyl group may reduce ortho-substitution.

- Buchwald-Hartwig Amination : Ligand screening (e.g., XPhos) enhances C–N bond formation at the brominated position, critical for pharmaceutical intermediates .

Q. What mechanistic studies resolve contradictions in reported enantiomeric excess (ee) values?

- Methodological Answer :

- Chiral Derivatization : Use Mosher’s acid to esterify the alcohol and analyze diastereomer ratios via F NMR.

- Kinetic Resolution : Asymmetric catalysis with Jacobsen’s Mn(salen) complexes can improve ee (>90%) for secondary alcohols, addressing variability in direct synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.